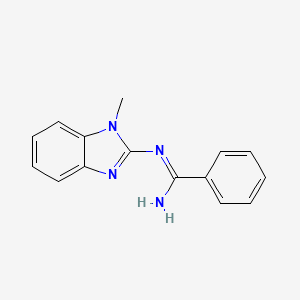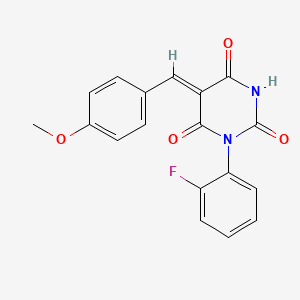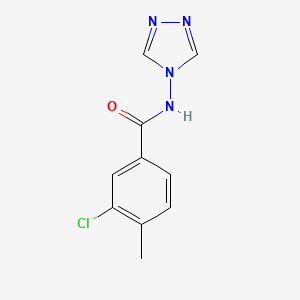![molecular formula C18H20N2O2 B5790545 N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)
N-[2-(butyrylamino)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPN14770 is a small molecule that was developed by Tetra Therapeutics for the treatment of cognitive disorders such as Alzheimer's disease. It has shown promising results in preclinical studies and is currently undergoing clinical trials. BPN14770 is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
Applications De Recherche Scientifique
BPN14770 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Down syndrome. BPN14770 has also been shown to enhance long-term potentiation (LTP), a process that is essential for learning and memory.
Mécanisme D'action
BPN14770 is a selective inhibitor of N-[2-(butyrylamino)phenyl]-4-methylbenzamide, an enzyme that plays a role in the regulation of cAMP levels in the brain. By inhibiting N-[2-(butyrylamino)phenyl]-4-methylbenzamide, BPN14770 increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This pathway is involved in the regulation of LTP, synaptic plasticity, and memory formation.
Biochemical and physiological effects:
BPN14770 has been shown to enhance cognitive function in animal models of Alzheimer's disease and Down syndrome. It has also been shown to enhance LTP and synaptic plasticity in the hippocampus, a brain region that is essential for learning and memory. BPN14770 has also been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPN14770 in lab experiments is its high potency and selectivity for N-[2-(butyrylamino)phenyl]-4-methylbenzamide. This allows for precise modulation of cAMP levels and PKA signaling. However, one limitation is that BPN14770 is a synthetic compound that may not accurately represent the effects of endogenous cAMP signaling in the brain.
Orientations Futures
There are several future directions for the study of BPN14770. One direction is to further investigate its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and Down syndrome. Another direction is to explore its effects on other signaling pathways involved in learning and memory. Additionally, future studies could investigate the safety and efficacy of BPN14770 in clinical trials. Finally, the development of more potent and selective N-[2-(butyrylamino)phenyl]-4-methylbenzamide inhibitors could lead to the discovery of new therapeutic targets for cognitive disorders.
In conclusion, BPN14770 is a synthetic compound that has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. Its mechanism of action involves the modulation of cAMP levels and PKA signaling. BPN14770 has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, BPN14770 represents a promising avenue for the development of new therapies for cognitive disorders.
Méthodes De Synthèse
The synthesis of BPN14770 involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-aminophenylbutyric acid to form N-(4-methylbenzoyl)-2-aminophenylbutyramide. This intermediate is then reacted with thionyl chloride to form N-(4-methylbenzoyl)-2-aminophenylbutyryl chloride, which is then reacted with 2-aminophenol to form BPN14770.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-6-17(21)19-15-7-4-5-8-16(15)20-18(22)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPCHARQYKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)




![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)


![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
